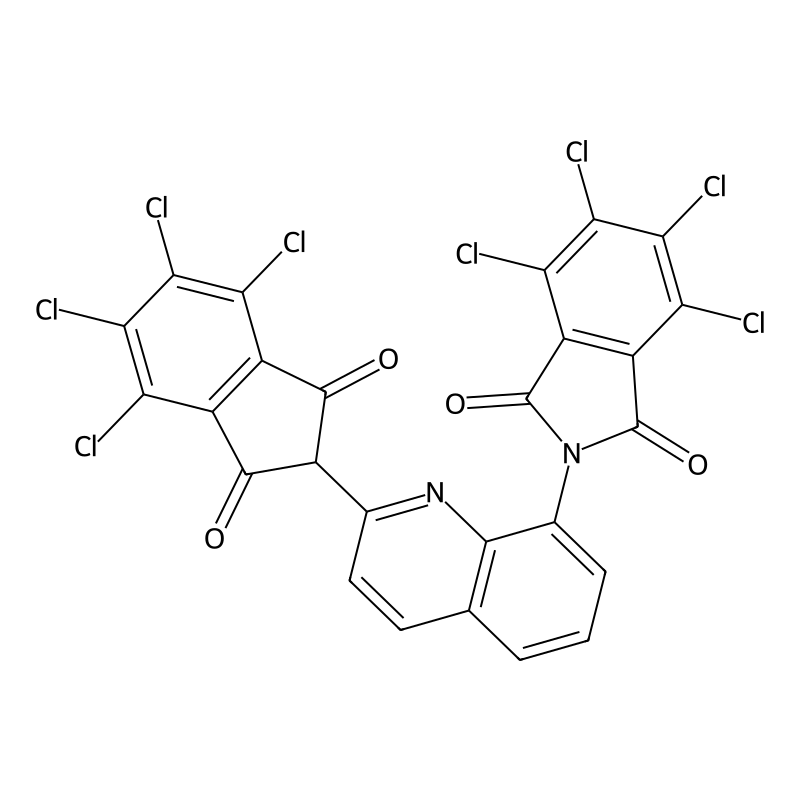Pigment Yellow 138

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Pigment Yellow 138, also known as C.I. Pigment Yellow 180 or 3,4,5,6-Tetrachloro-N-[2-(4-chlorophenylamino)carbonyl]phenyl]-1,8-naphthalimide, finds limited application in scientific research due to its primary function as a coloring agent in paints, plastics, and textiles []. However, some research explores its properties and potential for specific scientific uses.
- Crystal Structure Analysis: Studies have employed X-ray diffraction to determine the crystal structure of Pigment Yellow 138 and its derivatives. This analysis helps understand the relationship between the molecular structure and its stability properties.
Pigment Yellow 138, also known as C.I. Pigment Yellow 138 or C.I. 56300, is an organic pigment primarily used in various applications such as paints, coatings, plastics, and inks. Its chemical formula is , with a molecular weight of approximately 694.93 g/mol . The pigment exhibits a bright yellow color and is valued for its high tinting strength and excellent dispersion properties, making it suitable for a wide range of industrial applications .
The synthesis of Pigment Yellow 138 can be achieved through several methods, primarily involving the following steps:
- Preparation of Precursors: The process begins with the preparation of benzoic acid and other chemical intermediates.
- Reaction: These precursors are mixed in a reactor under controlled temperature conditions.
- Purification: After the reaction, the resulting product is purified to remove any unreacted materials and by-products .
This method allows for the production of high-quality Pigment Yellow 138 suitable for industrial applications.
Pigment Yellow 138 is widely used in various industries due to its desirable properties:
- Coatings: Employed in automotive and industrial coatings for its vibrant color and durability.
- Plastics: Used in plastic manufacturing to provide coloration.
- Inks: Commonly found in printing inks for its excellent tinting strength and stability.
- Textiles: Utilized in textile dyeing processes due to its bright hue and fastness properties .
Pigment Yellow 138 shares similarities with several other yellow pigments but stands out due to its unique molecular structure and properties. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Pigment Yellow 151 | Higher tinting strength but less stability | |
| Pigment Yellow 154 | Excellent lightfastness but lower brightness | |
| Sudaperm Yellow 3031K | Enhanced dispersion properties |
Pigment Yellow 138 is unique due to its combination of brightness, stability, and ease of dispersion, making it particularly valuable in high-performance applications .
Physical Description
XLogP3
UNII
Other CAS
Wikipedia
Use Classification
Plastics -> Pigments agents
General Manufacturing Information
Synthetic dye and pigment manufacturing
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolinyl]-: ACTIVE








